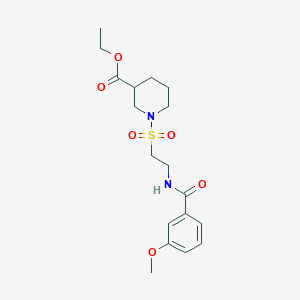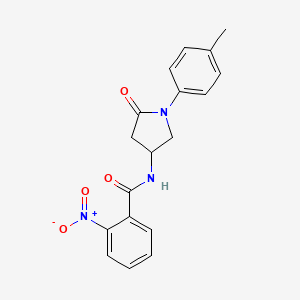
3-(4,5-Dimethyl-1H-pyrrol-3-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,5-Dimethyl-1H-pyrrol-3-yl)propan-1-amine, also known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a pyrrole derivative that is commonly used as a ligand in coordination chemistry and has been found to possess unique biochemical and physiological properties.
Mechanism of Action
Target of Action
Many compounds that contain a pyrrole ring, like the one in “3-(4,5-Dimethyl-1H-pyrrol-3-yl)propan-1-amine”, are known to interact with various biological targets. For instance, some pyrrole-containing compounds are known to inhibit GATA family proteins .
Mode of Action
The mode of action of a compound depends on its structure and the target it interacts with. For example, pyrrole-containing compounds like Pyrrothiogatain inhibit the DNA-binding activity of GATA3 and other members of the GATA family .
Biochemical Pathways
The biochemical pathways affected by a compound depend on its targets. In the case of Pyrrothiogatain, it inhibits the interaction between GATA3 and SOX4, significantly suppressing Th2 cell differentiation .
Result of Action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. For example, Pyrrothiogatain suppresses Th2 cell differentiation and inhibits the expression and production of Th2 cytokines .
Advantages and Limitations for Lab Experiments
3-(4,5-Dimethyl-1H-pyrrol-3-yl)propan-1-amine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its stability allows for long-term storage. This compound has also been found to be relatively non-toxic, making it suitable for use in biological systems. However, this compound has some limitations for lab experiments. Its solubility in water is limited, which can make it challenging to work with in aqueous solutions. Additionally, this compound can be sensitive to air and moisture, which can affect its stability over time.
Future Directions
There are several future directions for research on 3-(4,5-Dimethyl-1H-pyrrol-3-yl)propan-1-amine. One potential direction is the development of new this compound-based ligands for coordination chemistry, with applications in catalysis and material science. Another potential direction is the investigation of this compound's interactions with other biological targets, such as ion channels and enzymes. Finally, the development of new methods for the synthesis and purification of this compound could lead to improved yields and higher purity, which could facilitate its use in a wider range of applications.
Synthesis Methods
3-(4,5-Dimethyl-1H-pyrrol-3-yl)propan-1-amine can be synthesized through the reaction of 3-bromo-1-propanamine with 4,5-dimethyl-1H-pyrrole in the presence of a palladium catalyst. The reaction proceeds through a coupling reaction, which results in the formation of this compound as a yellow solid. The purity of this compound can be further improved through recrystallization from a suitable solvent.
Scientific Research Applications
3-(4,5-Dimethyl-1H-pyrrol-3-yl)propan-1-amine has been used extensively in scientific research due to its unique properties. As a ligand in coordination chemistry, this compound has been found to form stable complexes with various metal ions, including copper, nickel, and zinc. These complexes have been studied for their potential applications in catalysis, electrochemistry, and material science.
Properties
IUPAC Name |
3-(4,5-dimethyl-1H-pyrrol-3-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-7-8(2)11-6-9(7)4-3-5-10/h6,11H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFQXGFCHVDBPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=C1CCCN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368119-38-3 |
Source


|
| Record name | 3-(4,5-dimethyl-1H-pyrrol-3-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Fluoro-4-[4-(1-methylimidazol-4-yl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2947179.png)
![3-(3-methoxybenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2947181.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2947182.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone](/img/structure/B2947184.png)

![3-(3,5-Dimethylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2947187.png)

![N-[[2-(Dimethylamino)pyrimidin-4-yl]methyl]-N-methylprop-2-enamide](/img/structure/B2947191.png)
![N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclooctanamine](/img/structure/B2947192.png)

![N-benzyl-3-[[(E)-2-phenylethenyl]sulfonylamino]-N-propylpropanamide](/img/structure/B2947195.png)

![N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2947199.png)
![5-(2-chloro-6-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2947202.png)
